
2-(3-Chlorophenyl)sulfanylacetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Occurrence and Stability in Water Treatment
2-(3-Chlorophenyl)sulfanylacetonitrile, as part of chlorophenylacetonitrile derivatives, has been identified in chlorinated and chloraminated drinking waters, representing a new class of nitrogenous aromatic disinfection byproducts. Research conducted by Zhang et al. (2018) highlights the presence and quantification of these compounds in water treatment processes. The study explores the stability of these compounds under various conditions, including pH levels and disinfectant residuals, providing insights into their behavior in water treatment environments (Zhang et al., 2018).
Synthetic Scope and Mechanism
Another angle of research, presented by Motto et al. (2011), delves into the synthetic applications and mechanisms underlying the reactivity of aryl-substituted benzyl alkynyl sulfides. This study offers a comprehensive experimental and computational analysis of the base-induced cyclization reactions, showcasing the potential of compounds like this compound in synthetic organic chemistry. The findings indicate the efficiency of these reactions with electron-withdrawing groups and shed light on the process's underlying mechanisms (Motto et al., 2011).
Environmental Impact and Degradation
Research on the degradation of chlorophenoxy herbicides by hydrogen peroxide catalyzed by metal ions provides an environmental perspective on the behavior of chlorophenyl compounds. Pignatello's (1992) study explores the conditions leading to the complete mineralization of these herbicides, offering insights into the environmental impact and potential degradation pathways of related chlorophenyl compounds, including this compound (Pignatello, 1992).
Spectroscopic Analysis and Chemotherapeutic Potential
A detailed spectroscopic investigation by Alzoman et al. (2015) on a structurally similar compound, 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile, provides a foundation for understanding the chemical and physical properties of this compound. This research highlights the potential chemotherapeutic applications of such compounds, underlining their importance in the development of new drugs (Alzoman et al., 2015).
Propriétés
IUPAC Name |
2-(3-chlorophenyl)sulfanylacetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNS/c9-7-2-1-3-8(6-7)11-5-4-10/h1-3,6H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHHDWNWISOJDOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)SCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

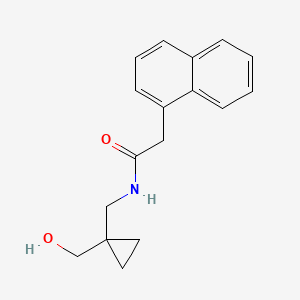
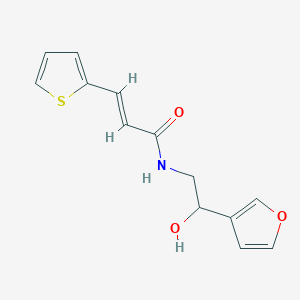


![7-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2867935.png)

![2-(4-(5-Methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B2867939.png)
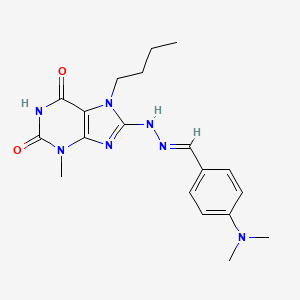
![5-Fluoro-2-[2-(morpholin-4-YL)ethoxy]-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile](/img/structure/B2867942.png)
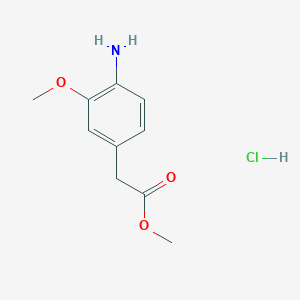
![N-(6-methylbenzo[d]thiazol-2-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B2867947.png)
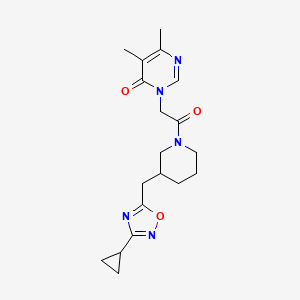
![N-(4-fluorophenyl)-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2867950.png)
![2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B2867951.png)